molecular formula C22H26F2N4O2 B2469029 N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903305-92-0

N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2469029
CAS RN: 903305-92-0
M. Wt: 416.473
InChI Key: GGMYEFJCWYBRCV-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26F2N4O2 and its molecular weight is 416.473. The purity is usually 95%.
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Scientific Research Applications

  • 18F-Labeling of Potent Nonpeptide CCR1 Antagonists : A study conducted by Mäding et al. (2006) focused on the synthesis of a potent nonpeptide CCR1 antagonist using a module-assisted procedure. The compound was synthesized through the reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative, yielding a final product with high radiochemical and enantiomeric purity (Mäding et al., 2006).

  • Hirshfeld Surface Analysis and DFT Calculations in Triazole Derivatives : Ahmed et al. (2020) reported the synthesis and characterization of triazole derivatives containing an α-ketoester functionality and phenyl substituents. These compounds established symmetrically equivalent O⋯π-hole tetrel bonding interactions, analyzed through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

  • Sigma Ligands with Affinity for Sigma Binding Sites : Perregaard et al. (1995) synthesized a series of compounds, including 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, piperazines, and others. They achieved high affinity for sigma 1 and sigma 2 binding sites and also explored the introduction of a 4-fluorophenyl substituent (Perregaard et al., 1995).

  • Synthesis and Antimicrobial Activity of Novel Benzimidazole Derivatives : Kuş et al. (2009) studied the synthesis and antimicrobial evaluation of benzimidazole derivatives, including compound 33, which showed significant antimicrobial activities (Kuş, Soezuedoenmez, & Altanlar, 2009).

  • Metabolism and Disposition of HIV Integrase Inhibitors : Monteagudo et al. (2007) used 19F-nuclear magnetic resonance in their drug-discovery program, focusing on an early lead compound with a structural similarity to the queried compound. They investigated the metabolic fate and excretion balance in rats and dogs (Monteagudo et al., 2007).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O2/c1-27-10-12-28(13-11-27)20(17-4-8-19(24)9-5-17)15-26-22(30)21(29)25-14-16-2-6-18(23)7-3-16/h2-9,20H,10-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYEFJCWYBRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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